
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one is a heterocyclic organic compound. It features a pyridine ring substituted with bromine, methoxy, and methyl groups. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one typically involves the bromination of a precursor pyridine derivative. A common synthetic route might include:
Starting Material: 4-methoxy-1,6-dimethylpyridin-2(1h)-one.
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a solvent like acetic acid.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to handle bromine safely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming pyridine N-oxides.
Reduction: Reduction reactions might target the bromine substituent, converting it to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 4-methoxy-1,6-dimethylpyridin-2(1h)-one.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible precursor for drug development, especially in targeting specific biological pathways.
Industry: Used in the synthesis of agrochemicals or materials science.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a drug precursor, it might interact with enzymes or receptors in the body, altering biochemical pathways. The bromine and methoxy groups could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methoxypyridine: Lacks the additional methyl groups.
4-Methoxy-1,6-dimethylpyridin-2(1h)-one: Lacks the bromine substituent.
3-Bromo-1,6-dimethylpyridin-2(1h)-one: Lacks the methoxy group.
Uniqueness
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one is unique due to the combination of bromine, methoxy, and methyl groups on the pyridine ring, which can influence its reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C8H10BrNO2 |
|---|---|
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-6(12-3)7(9)8(11)10(5)2/h4H,1-3H3 |
Clé InChI |
AHHLCQXUELDZOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1C)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
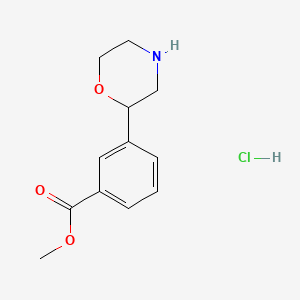

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
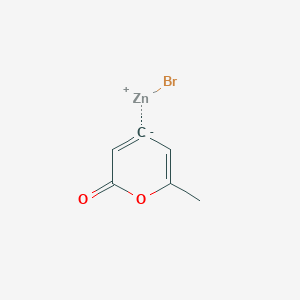
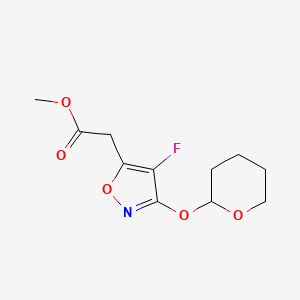
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
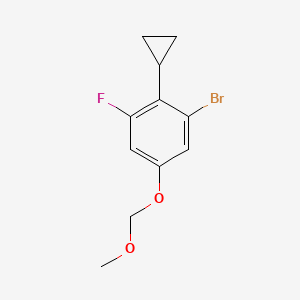
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)

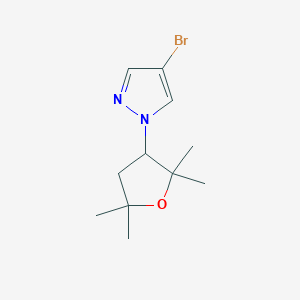
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
